N-(5-chloro-2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furo[3,2-b]pyridine core, which is a fused bicyclic structure containing both furan and pyridine rings The compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring and a carboxamide group attached to the furo[3,2-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan derivative under acidic or basic conditions.
Introduction of the chloro and methoxy substituents: The phenyl ring can be functionalized using electrophilic aromatic substitution reactions. Chlorination can be carried out using reagents such as thionyl chloride or phosphorus pentachloride, while methoxylation can be achieved using methanol in the presence of a catalyst.
Formation of the carboxamide group: The carboxamide group can be introduced through an amide coupling reaction, typically using reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as the carboxamide.
Substitution: The chloro substituent on the phenyl ring can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro substituent.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(5-chloro-2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other furo[3,2-b]pyridine derivatives and phenyl-substituted heterocycles.
Uniqueness: The presence of the chloro and methoxy substituents, along with the carboxamide group, imparts unique chemical and biological properties to the compound. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other related compounds.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the class of heterocyclic compounds and features a furo[3,2-b]pyridine core with a chloro-substituted methoxyphenyl group. The presence of these structural elements contributes to its unique chemical properties and biological activities. The molecular formula is C16H15ClN2O3 with a molecular weight of approximately 318.76 g/mol.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Antiviral Activity : Preliminary investigations suggest potential antiviral effects, possibly through the inhibition of viral replication or interference with viral entry into host cells.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways by inhibiting specific enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Anticancer Properties : this compound may inhibit cancer cell proliferation through its interaction with various cellular targets, leading to apoptosis in malignant cells .
The mechanism of action involves the compound's interaction with specific enzymes and receptors. It may bind to active sites on enzymes or modulate receptor functions, leading to downstream biological effects. For instance:
- Enzyme Inhibition : The compound can inhibit enzymes related to inflammatory processes, thereby reducing inflammation and associated symptoms.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors involved in cell signaling pathways, influencing cellular responses to external stimuli .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with other pyridine derivatives is useful:
Compound Name | Structural Features | Notable Activities |
---|---|---|
N-cyclododecyl-5-methylfuro[3,2-b]pyridine-2-carboxamide | Cyclododecyl group; furo[3,2-b]pyridine core | Antimicrobial and anti-inflammatory |
N-methyl-4-pyridone-5-carboxamide | Methyl group on pyridine; carboxamide | Anti-fibrotic and anti-inflammatory |
N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | Acetyl-substituted phenyl; furo[3,2-b]pyridine core | Diverse biological activities including anticancer effects |
What distinguishes this compound from these compounds is its unique combination of structural elements that enhance its biological activity and potential therapeutic applications .
Case Studies and Research Findings
Recent studies have focused on elucidating the pharmacodynamics and pharmacokinetics of this compound. For example:
- Antimicrobial Testing : In vitro studies demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Cancer Cell Line Studies : A study involving human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-9-3-5-14-12(18-9)8-15(22-14)16(20)19-11-7-10(17)4-6-13(11)21-2/h3-8H,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODKHMKMVDZJOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.